2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]
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Overview
Description
2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] is an organic compound characterized by its unique structure, which includes two phenolic groups connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] typically involves the reaction of 4,6-di(propan-2-yl)phenol with ethane-1,1-diyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] is primarily attributed to its phenolic groups, which can undergo redox reactions. These reactions enable the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage. The ethane bridge provides structural stability, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with chlorine atoms instead of isopropyl groups.
1,1’-(Pyrazine-1,4-diyl)-bis(propan-2-one): Contains a pyrazine ring instead of a phenolic group.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol] is unique due to its specific arrangement of phenolic groups and the ethane bridge, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its hydrophobicity and stability, making it suitable for various applications.
Properties
CAS No. |
620963-24-8 |
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Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[1-[2-hydroxy-3,5-di(propan-2-yl)phenyl]ethyl]-4,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C26H38O2/c1-14(2)19-10-21(16(5)6)25(27)23(12-19)18(9)24-13-20(15(3)4)11-22(17(7)8)26(24)28/h10-18,27-28H,1-9H3 |
InChI Key |
ZPCLQMMZRUKTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C2=CC(=CC(=C2O)C(C)C)C(C)C)O)C(C)C |
Origin of Product |
United States |
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